molecular formula C25H19N3O5S B280684 N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide

N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide

Cat. No.: B280684
M. Wt: 473.5 g/mol
InChI Key: HBQUFCGXVHGEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide, also known as MI-2, is a small molecule inhibitor of the Menin-MLL interaction. Menin is a protein that interacts with Mixed Lineage Leukemia (MLL) and plays an important role in the development of acute leukemia. MI-2 has been shown to be a potent inhibitor of the Menin-MLL interaction, making it a promising candidate for the development of new leukemia therapies.

Mechanism of Action

N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide works by inhibiting the Menin-MLL interaction, which is necessary for the development of acute leukemia. Menin is a protein that interacts with MLL, a protein that plays an important role in the development of leukemia. By inhibiting the Menin-MLL interaction, this compound prevents the development of leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of leukemia cells, induce cell death in leukemia cells, and inhibit the Menin-MLL interaction. This compound has also been shown to have anti-inflammatory effects, and has been studied for its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide is that it is a small molecule inhibitor, which makes it easier to use in lab experiments. This compound has also been shown to be a potent inhibitor of the Menin-MLL interaction, making it a promising candidate for the development of new leukemia therapies. One limitation of this compound is that it has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide. One direction is to further study its potential as a therapeutic agent for acute leukemia, as well as other types of cancer. Another direction is to study its anti-inflammatory effects and potential as a treatment for inflammatory diseases. Finally, research could be focused on developing new and more potent Menin-MLL inhibitors, including derivatives of this compound.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with 2-oxo-1,2-dihydrobenzo[cd]indole to form 4-methoxyphenyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-carboxylic acid. This is followed by the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-(4-aminophenyl)sulfonyl chloride to form this compound.

Scientific Research Applications

N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide has been extensively studied for its potential as a therapeutic agent for acute leukemia. It has been shown to inhibit the growth of leukemia cells both in vitro and in vivo, and has also been shown to induce cell death in leukemia cells. This compound has also been studied for its potential as a treatment for other types of cancer, including breast cancer and pancreatic cancer.

Properties

Molecular Formula

C25H19N3O5S

Molecular Weight

473.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzamide

InChI

InChI=1S/C25H19N3O5S/c1-33-18-11-9-16(10-12-18)26-24(29)15-5-7-17(8-6-15)28-34(31,32)22-14-13-21-23-19(22)3-2-4-20(23)25(30)27-21/h2-14,28H,1H3,(H,26,29)(H,27,30)

InChI Key

HBQUFCGXVHGEPD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)NC5=O

Origin of Product

United States

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